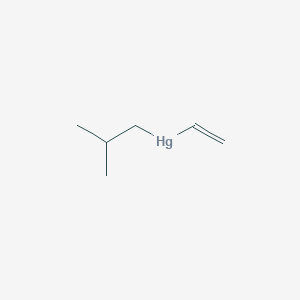
Ethenyl(2-methylpropyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(2-methylpropyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to an ethenyl group and a 2-methylpropyl group. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(2-methylpropyl)mercury typically involves the reaction of mercury(II) acetate with 2-methylpropylmagnesium bromide, followed by the addition of ethenylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the organomagnesium reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, stringent safety protocols are implemented to handle the toxic nature of mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert the mercury center to elemental mercury.
Substitution: The ethenyl and 2-methylpropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide and organic acids, while reduction can produce elemental mercury and hydrocarbons.
Aplicaciones Científicas De Investigación
Ethenyl(2-methylpropyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce mercury-containing functional groups.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent, although its toxicity limits its direct application.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethenyl(2-methylpropyl)mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, disrupting their function. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Utilized in antifungal and antibacterial applications.
Uniqueness
Ethenyl(2-methylpropyl)mercury is unique due to its specific structural features, which confer distinct reactivity and applications compared to other organomercury compounds. Its combination of ethenyl and 2-methylpropyl groups allows for targeted chemical modifications and specialized uses in research and industry.
Propiedades
Número CAS |
78226-08-1 |
|---|---|
Fórmula molecular |
C6H12Hg |
Peso molecular |
284.75 g/mol |
Nombre IUPAC |
ethenyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H3.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H,2H2; |
Clave InChI |
IOJAZOJKAJEWMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Hg]C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



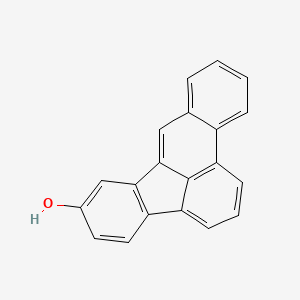
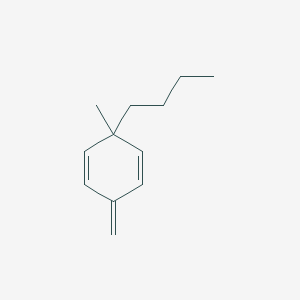
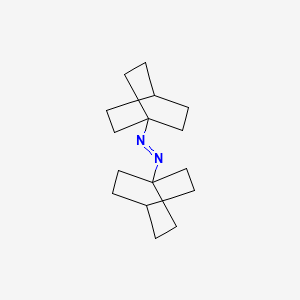

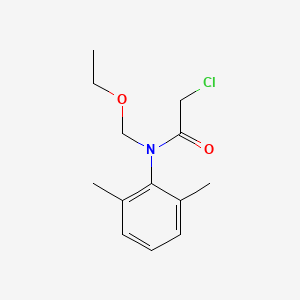
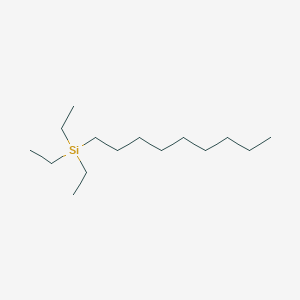
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
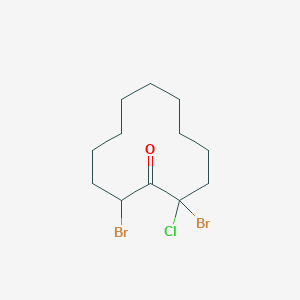


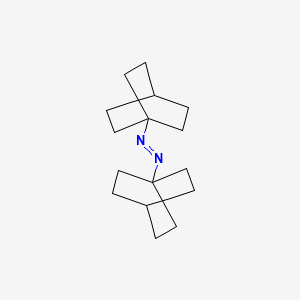
![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
